Cefuroxime EP impurity C is a specific impurity associated with the antibiotic cefuroxime, which is classified as a second-generation cephalosporin. This compound is significant in pharmaceutical quality control and regulatory compliance, particularly in ensuring the purity of cefuroxime formulations.
Cefuroxime itself was developed in the early 1970s and has been widely used since its approval for medical use in 1977. It is included in the World Health Organization's List of Essential Medicines due to its effectiveness against various bacterial infections. The impurity C variant arises during the synthesis and formulation processes of cefuroxime, necessitating its identification and characterization for quality assurance purposes .
Cefuroxime EP impurity C is categorized as a pharmaceutical impurity. Impurities can arise from various sources, including raw materials, degradation products, or by-products from the synthesis process. Regulatory bodies like the European Pharmacopoeia (EP) establish guidelines for acceptable levels of such impurities in pharmaceutical products to ensure safety and efficacy .
The synthesis of cefuroxime involves several chemical reactions, typically starting from 7-aminocephalosporanic acid. The formation of cefuroxime EP impurity C can occur through incomplete reactions or side reactions during the synthesis process.
Technical Details:
The specific pathway leading to impurity C may involve hydrolysis or rearrangement reactions that yield structurally similar but chemically distinct compounds .
Cefuroxime EP impurity C has a molecular formula that reflects its derivation from cefuroxime. The exact structural formula and stereochemistry can be crucial for understanding its behavior in biological systems.
Data:
Cefuroxime EP impurity C can participate in various chemical reactions typical of cephalosporins, including:
Technical Details:
Cefuroxime functions by inhibiting bacterial cell wall synthesis, which is vital for bacterial growth and survival. This mechanism is primarily due to its ability to bind to penicillin-binding proteins (PBPs), disrupting peptidoglycan cross-linking.
Data:
Cefuroxime EP Impurity C (CAS 69822-88-4), chemically designated as (6R,7R)-7-((Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, represents a structurally significant degradation product or synthesis intermediate observed during cefuroxime manufacturing. With the molecular formula C₁₅H₁₅N₃O₆S and molecular weight of 365.36 g/mol, its characterization necessitates detailed stereochemical and configurational analysis [1] [9].
The core structure retains the classical β-lactam bicyclic system (5-thia-1-azabicyclo[4.2.0]oct-2-ene) with fixed (6R,7R) stereochemistry at the fusion points, essential for β-lactam ring stability. The critical structural deviation occurs at the C-3 position, where a methyl group (-CH₃) replaces the characteristic carbamoyloxymethyl (-CH₂OCONH₂) moiety present in native cefuroxime. This modification eliminates hydrogen-bonding capacity and reduces polarity, significantly altering chromatographic behavior. Additionally, the Δ² double bond configuration between C-2 and C-3 influences molecular planarity and degradation pathways. Such stereochemical alterations arise during synthesis (e.g., incomplete acylation) or via hydrolytic cleavage of the C-3 sidechain during storage [1] [8] [9].
The methoxyimino group [-N=OC(OCH₃)] at the C-7 acyl side chain exhibits geometric isomerism, profoundly impacting biological activity and chemical reactivity. Cefuroxime EP Impurity C maintains the (Z)-configuration critical for antibiotic efficacy, evidenced by:
Table 1: Impact of Methoxyimino Configuration on Key Properties
Configuration | β-Lactamase Stability | NMR Chemical Shift (δ, ppm) | Antibacterial Activity |
---|---|---|---|
(Z)-Isomer | High | ~3.85 (OCH₃) | Retained |
(E)-Isomer | Low | ~3.95 (OCH₃) | Lost |
Conversion between (Z/E) isomers is pH-dependent, accelerating under acidic (pH < 4) or basic (pH > 8) conditions. This isomerization represents a major pathway for generating structurally related impurities [3] [7].
Cefuroxime EP Impurity C is distinct from Cefuroxime Axetil EP Impurity C (CAS 76598-06-6), which contains a trichloroacetyl-carbamoyloxymethyl modification [-CH₂OC(O)NHC(O)CCl₃]. Key structural differences include:
Table 2: Structural Comparison of Cefuroxime Impurity Variants
Property | Cefuroxime EP Impurity C | Cefuroxime Axetil EP Impurity C |
---|---|---|
CAS No. | 69822-88-4 | 76598-06-6 |
Molecular Formula | C₁₅H₁₅N₃O₆S | C₁₈H₁₅Cl₃N₄O₉S |
Molecular Weight | 365.36 g/mol | 569.76 g/mol |
C-3 Modification | Methyl (-CH₃) | Trichloroacetyl-carbamoyloxymethyl |
Key Functional Group | None | -C(O)NH-C(O)CCl₃ |
Trichloroacetyl-containing impurities typically originate from esterification processes using trichloroacetyl chloride or via degradation of protecting groups during axetil ester synthesis. Their presence necessitates stringent control due to potential genotoxicity concerns associated with α-halo ketones [2] [6].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2